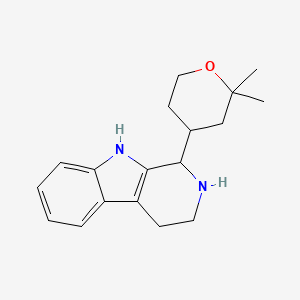
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound that features a unique structure combining a pyran ring and an indole moiety
Vorbereitungsmethoden
The synthesis of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common route starts with the preparation of the pyran ring, followed by the introduction of the indole moiety through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Analyse Chemischer Reaktionen
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions to completion. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole stands out due to its unique combination of a pyran ring and an indole moiety. Similar compounds include:
- 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-butanone
- 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H24N2O |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-(2,2-dimethyloxan-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H24N2O/c1-18(2)11-12(8-10-21-18)16-17-14(7-9-19-16)13-5-3-4-6-15(13)20-17/h3-6,12,16,19-20H,7-11H2,1-2H3 |
InChI-Schlüssel |
TYMZPQWLYHQVOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)C2C3=C(CCN2)C4=CC=CC=C4N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















